Cas no 125640-89-3 (N-(4-Fluorophenylmethyl)tert-butylamine)

N-(4-Fluorophenylmethyl)tert-butylamine structure
125640-89-3 structure
Product Name:N-(4-Fluorophenylmethyl)tert-butylamine
Numero CAS:125640-89-3
MF:C11H16FN
MW:181.249846458435
CID:858545
PubChem ID:792981
Update Time:2025-04-19

N-(4-Fluorophenylmethyl)tert-butylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(tert-butyl)-N-(4-fluorobenzyl)amine
    • tert-Butyl(4-fluorobenzyl)amine
    • AKOS BBV-007448
    • UKRORGSYN-BB BBV-007448
    • N-(4-FLUOROPHENYLMETHYL)TERT-BUTYLAMINE
    • N-[(4-fluorophenyl)methyl]-2-methylpropan-2-amine
    • tert-butyl[(4-fluorophenyl)methyl]amine
    • CS-0216840
    • 125640-89-3
    • 4-fluorobenzylt-butylamine
    • AKOS000127990
    • EN300-62321
    • C77825
    • SCHEMBL469176
    • Z56174013
    • N-tert-Butyl-4-fluorobenzylaMine, 97%
    • N-(4-Fluorophenylmethyl)tert-butylamine
    • MDL: MFCD00600578
    • Inchi: 1S/C11H16FN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3
    • Chiave InChI: LPILEJRPIAXWIE-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)CNC(C)(C)C

Proprietà calcolate

  • Massa esatta: 181.126677677g/mol
  • Massa monoisotopica: 181.126677677g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 143
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 1.0±0.1 g/cm3
  • Punto di ebollizione: 225.9±15.0 °C at 760 mmHg
  • Punto di infiammabilità: 90.4±20.4 °C
  • Pressione di vapore: 0.1±0.4 mmHg at 25°C

N-(4-Fluorophenylmethyl)tert-butylamine Informazioni sulla sicurezza

N-(4-Fluorophenylmethyl)tert-butylamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
F632725-25mg
N-(4-Fluorophenylmethyl)tert-butylamine
125640-89-3
25mg
$ 50.00 2022-06-04
TRC
F632725-50mg
N-(4-Fluorophenylmethyl)tert-butylamine
125640-89-3
50mg
$ 70.00 2022-06-04
TRC
F632725-250mg
N-(4-Fluorophenylmethyl)tert-butylamine
125640-89-3
250mg
$ 230.00 2022-06-04
A2B Chem LLC
AE43713-2.5g
N-(tert-butyl)-N-(4-fluorobenzyl)amine
125640-89-3 91%
2.5g
$287.00 2024-04-20
A2B Chem LLC
AE43713-5g
N-(tert-butyl)-N-(4-fluorobenzyl)amine
125640-89-3 91%
5g
$469.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287510-50mg
tert-Butyl[(4-fluorophenyl)methyl]amine
125640-89-3 95%
50mg
¥691.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287510-100mg
tert-Butyl[(4-fluorophenyl)methyl]amine
125640-89-3 95%
100mg
¥1263.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287510-250mg
tert-Butyl[(4-fluorophenyl)methyl]amine
125640-89-3 95%
250mg
¥1562.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287510-500mg
tert-Butyl[(4-fluorophenyl)methyl]amine
125640-89-3 95%
500mg
¥2862.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287510-1g
tert-Butyl[(4-fluorophenyl)methyl]amine
125640-89-3 95%
1g
¥3672.00 2024-08-09
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD